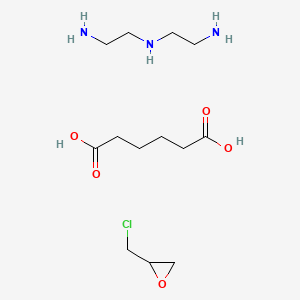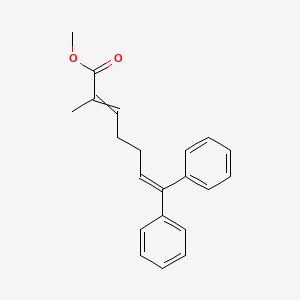
Methyl 2-methyl-7,7-diphenylhepta-2,6-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methyl-7,7-diphenylhepta-2,6-dienoate is an organic compound with the molecular formula C21H22O2 This compound is characterized by its unique structure, which includes a hepta-2,6-dienoate backbone substituted with methyl and diphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-7,7-diphenylhepta-2,6-dienoate can be achieved through several synthetic routes. One common method involves the nucleophilic addition of bis(trimethylsilyl)ketene acetals to aryl ynones, which are substituted by halogen groups and activated by boron trifluoride diethyl etherate (BF3·Et2O). This reaction is stereoselective and results in the formation of the desired dienoate compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-methyl-7,7-diphenylhepta-2,6-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Methyl 2-methyl-7,7-diphenylhepta-2,6-dienoate has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic semiconductors for electronic devices.
Materials Science: It is studied for its potential use in creating new materials with unique optical and electronic properties.
Chemistry: The compound serves as a model system for studying various organic reactions and mechanisms.
Biology and Medicine:
Wirkmechanismus
The mechanism by which methyl 2-methyl-7,7-diphenylhepta-2,6-dienoate exerts its effects is primarily related to its electronic structure and reactivity. The compound’s conjugated dienoate system allows it to participate in various chemical reactions, such as cycloadditions and substitutions. These reactions are facilitated by the presence of electron-donating and electron-withdrawing groups, which influence the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-methylthiopenta-2,4-dienoate: This compound has a similar dienoate structure but includes a thiomethyl group instead of diphenyl groups.
Methyl 8-hydroxy-2,6-dimethylocta-2,6-dienoate: Another similar compound with a hydroxy group and a different substitution pattern.
Uniqueness
Methyl 2-methyl-7,7-diphenylhepta-2,6-dienoate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for studying specific reaction mechanisms and developing new materials with tailored properties.
Eigenschaften
CAS-Nummer |
927810-30-8 |
|---|---|
Molekularformel |
C21H22O2 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
methyl 2-methyl-7,7-diphenylhepta-2,6-dienoate |
InChI |
InChI=1S/C21H22O2/c1-17(21(22)23-2)11-9-10-16-20(18-12-5-3-6-13-18)19-14-7-4-8-15-19/h3-8,11-16H,9-10H2,1-2H3 |
InChI-Schlüssel |
PITKUXMSPNQCQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC=C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4Z)-4-[2-(2,5-dimethoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14164606.png)
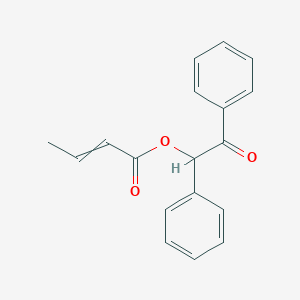
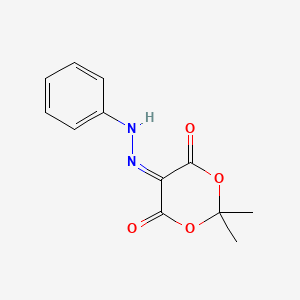
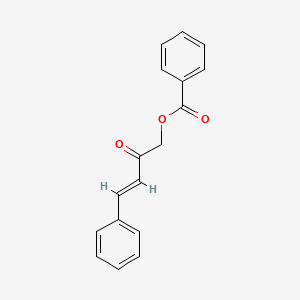
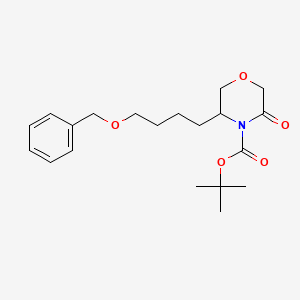
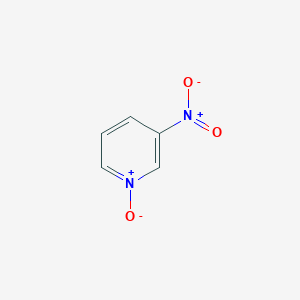
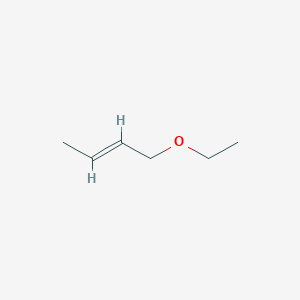
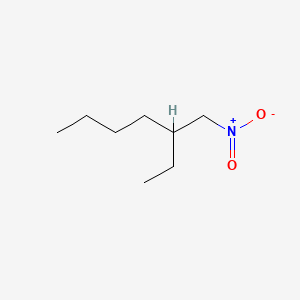
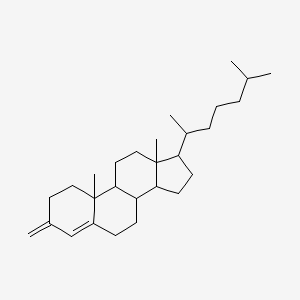
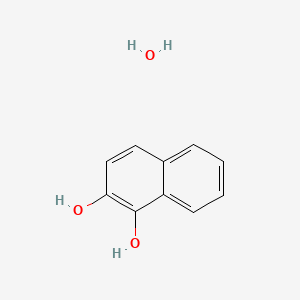
![4-Chloro-2-(trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B14164658.png)
![8-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B14164673.png)
